molecular formula C27H42O4 B1246210 12-Epi-Deoxoscalarin

12-Epi-Deoxoscalarin

Cat. No. B1246210
M. Wt: 430.6 g/mol
InChI Key: IDZDIJBVDDHIIM-MWZFGUNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-epi-deoxoscalarin is a scalarane sesterterpenoid that is the deoxo derivative of 12-epi-scalarin. It has been isolated from the sponge,Hyattella species. It has a role as an animal metabolite. It is an organic heteropentacyclic compound, a scalarane sesterterpenoid and an acetate ester. It derives from a 12-epi-scalarin.

Scientific Research Applications

  • Natural Occurrence and Chemical Properties :

    • 12-Epi-Scalari and 12-Epi-Deoxoscalarin were identified as minor terpenoid components in the sponge Spongia nitens. Their stereochemistry was assigned using circular dichroism and NMR spectroscopy (Cimino et al., 1977).
    • Variations in metabolites of Chromodoris funerea, including 12-Epi-Scalari and Deoxoscalarin, were observed, supporting the hypothesis that nudibranchs can distinguish allelochemicals from other metabolites and are not dependent on a specific sponge diet (Kernan et al., 1988).
  • Bioactivity and Potential Applications :

    • Sesterterpenoids from the marine sponge Hyrtios erectus, including 12-Epi-Deoxoscalarin, were isolated. Compounds obtained from Hyrtios erectus, including 12-Epi-Deoxoscalarin, are of interest for their potential bioactivity (Qiu Yan, 2003).
    • A study on the marine sponge Hyatella cribriformis from the Indian Ocean isolated various scalarane sesterterpenes, including 12-Epi-Deoxoscalarin. These compounds are of interest for their unique structural features and potential biological activities (Kumar et al., 2008).
    • Antitubercular sesterterpenes, including 12-Epi-19-Deoxoscalarin, isolated from the Thai sponge Brachiaster sp., showed potent antitubercular activity. This highlights the potential therapeutic applications of these compounds (Wonganuchitmeta et al., 2004).

properties

Product Name

12-Epi-Deoxoscalarin

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

[(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bS)-1-hydroxy-5b,8,8,11a,13a-pentamethyl-1,3,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-13-yl] acetate

InChI

InChI=1S/C27H42O4/c1-16(28)31-21-14-20-25(4)12-7-11-24(2,3)18(25)10-13-26(20,5)19-9-8-17-15-30-23(29)22(17)27(19,21)6/h8,18-23,29H,7,9-15H2,1-6H3/t18-,19-,20+,21+,22+,23+,25-,26-,27+/m0/s1

InChI Key

IDZDIJBVDDHIIM-MWZFGUNWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OCC5=CC4)O)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OCC5=CC4)O)C)C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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